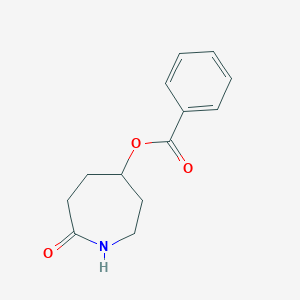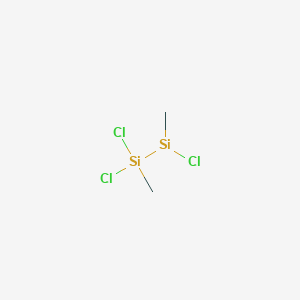![molecular formula C9H12N2O10 B14413319 ({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid CAS No. 80921-06-8](/img/structure/B14413319.png)
({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid is a complex organic compound characterized by multiple carboxyl and amino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid typically involves multi-step organic reactions. One common method includes the reaction of amino acids with aldehydes or ketones under photoredox-catalyzed conditions, using water as a solvent at room temperature . This method is efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions are common, where amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like alkyl halides and strong bases are employed.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Plays a role in studying enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which ({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes, altering their activity and affecting metabolic pathways. The presence of multiple carboxyl and amino groups allows it to participate in complex biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxalic acid: A simpler dicarboxylic acid with two carboxyl groups.
Malonic acid: Another dicarboxylic acid with a similar structure but fewer functional groups.
Succinic acid: A dicarboxylic acid with a four-carbon chain.
Uniqueness
({1-Carboxy-2-[(dicarboxymethyl)amino]ethyl}amino)propanedioic acid is unique due to its complex structure, which includes both amino and carboxyl groups. This complexity allows it to participate in a wider range of chemical reactions and makes it more versatile in scientific research applications compared to simpler dicarboxylic acids.
Eigenschaften
CAS-Nummer |
80921-06-8 |
|---|---|
Molekularformel |
C9H12N2O10 |
Molekulargewicht |
308.20 g/mol |
IUPAC-Name |
2-[[2-carboxy-2-(dicarboxymethylamino)ethyl]amino]propanedioic acid |
InChI |
InChI=1S/C9H12N2O10/c12-5(13)2(11-4(8(18)19)9(20)21)1-10-3(6(14)15)7(16)17/h2-4,10-11H,1H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)(H,20,21) |
InChI-Schlüssel |
HGPQVVBIPHDXGH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)NC(C(=O)O)C(=O)O)NC(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


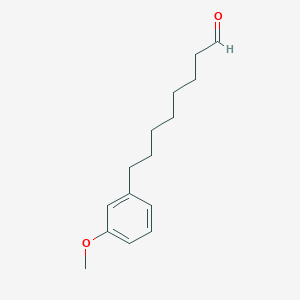
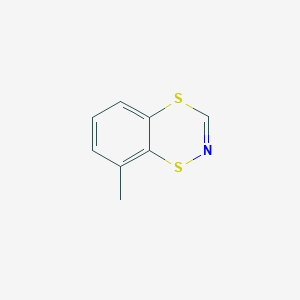
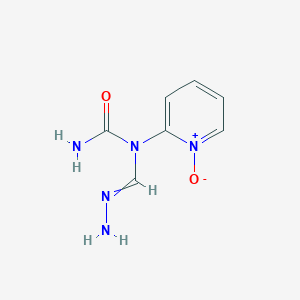
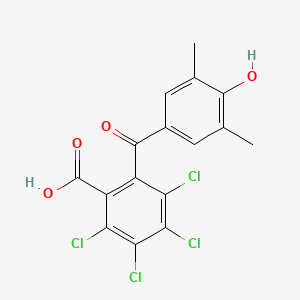

![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
![(E)-1-(4-Methylphenyl)-2-{3-[(Z)-(4-methylphenyl)-ONN-azoxy]phenyl}diazene](/img/structure/B14413264.png)


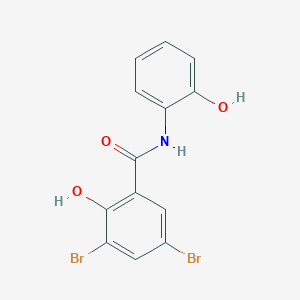
silane](/img/structure/B14413299.png)
![N-{4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B14413305.png)
